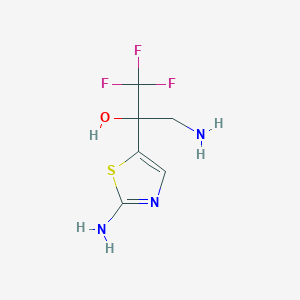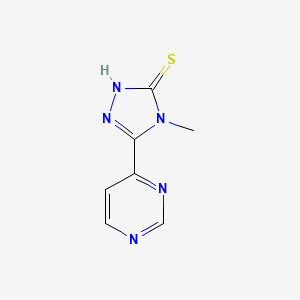
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyranones This compound is characterized by a benzyloxy group attached to a methyl-substituted dihydropyranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one typically involves the following steps:
Formation of the Dihydropyranone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the dihydropyranone ring.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the dihydropyranone ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Alcohol derivatives of the dihydropyranone ring.
Substitution: Various substituted dihydropyranone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the dihydropyranone ring can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((Benzyloxy)methyl)-5-methyldihydro-2H-pyran-4(3H)-one: Similar structure but with a different position of the methyl group.
2-((Benzyloxy)methyl)-6-ethyldihydro-2H-pyran-4(3H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one is unique due to the specific positioning of the benzyloxy and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be exploited in designing compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-methyl-6-(phenylmethoxymethyl)oxan-4-one |
InChI |
InChI=1S/C14H18O3/c1-11-7-13(15)8-14(17-11)10-16-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
Clé InChI |
FMVVKOCQLVCBIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)CC(O1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)


![Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13165264.png)

![3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13165284.png)


![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)

![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)

